molecular formula C16H23N5O3S B2904210 3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034435-07-7

3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No. B2904210
CAS RN: 2034435-07-7
M. Wt: 365.45
InChI Key: OLSAAAYVEMSJJU-UHFFFAOYSA-N
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Description

The compound “3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a pyrrolidine ring, and a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1H-pyrazole ring, for instance, is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For instance, the pyrazole ring might undergo reactions at the nitrogen atoms or at the carbon between the nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, it might have different solubility properties depending on the substituents on the rings .

Scientific Research Applications

Antibacterial Applications

The development of novel heterocyclic compounds, including derivatives related to the chemical structure of interest, has shown promising antibacterial properties. For instance, research into synthesizing new heterocyclic compounds containing a sulfonamido moiety has aimed to create effective antibacterial agents. These studies have explored various active methylene compounds producing derivatives with significant antibacterial activity, indicating the potential of such structures in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity

Further research into the regioselectivity of 1,3-dipolar cycloadditions has led to the development of compounds with notable antimicrobial properties, including pyrazolo[3,4-d]pyridazines. These compounds have been synthesized through efficient protocols and tested against a range of gram-positive and gram-negative bacteria, showing adequate inhibitory efficiency. Such findings underscore the potential of these compounds as valuable antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Synthetic Applications

The utility of enaminonitriles in heterocyclic synthesis has been explored, demonstrating the versatility of these compounds in producing a wide range of heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives. This research showcases the potential of utilizing such structures in the synthesis of diverse compounds, which could have various biological and chemical applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11(2)21-13(4)16(12(3)19-21)25(22,23)20-9-7-14(10-20)24-15-6-5-8-17-18-15/h5-6,8,11,14H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSAAAYVEMSJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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